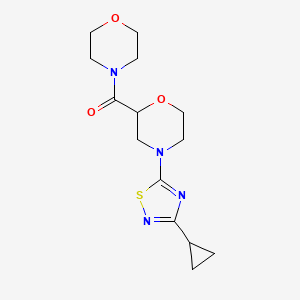![molecular formula C17H25N3O2 B12264668 4-{[(3-Methylpyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one](/img/structure/B12264668.png)
4-{[(3-Methylpyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(3-Methylpyridin-4-yl)oxy]methyl}-[1,3’-bipiperidine]-2’-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bipiperidine core linked to a methylpyridinyl group through an oxy-methyl bridge.
Métodos De Preparación
The synthesis of 4-{[(3-Methylpyridin-4-yl)oxy]methyl}-[1,3’-bipiperidine]-2’-one typically involves multiple steps, including the formation of the bipiperidine core and the subsequent attachment of the methylpyridinyl group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Análisis De Reacciones Químicas
4-{[(3-Methylpyridin-4-yl)oxy]methyl}-[1,3’-bipiperidine]-2’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-{[(3-Methylpyridin-4-yl)oxy]methyl}-[1,3’-bipiperidine]-2’-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{[(3-Methylpyridin-4-yl)oxy]methyl}-[1,3’-bipiperidine]-2’-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparación Con Compuestos Similares
4-{[(3-Methylpyridin-4-yl)oxy]methyl}-[1,3’-bipiperidine]-2’-one can be compared with other similar compounds, such as:
Imatinib: A well-known therapeutic agent used to treat leukemia.
(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol hydrochloride: Another compound with a similar pyridinyl group.
Propiedades
Fórmula molecular |
C17H25N3O2 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
3-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]piperidin-2-one |
InChI |
InChI=1S/C17H25N3O2/c1-13-11-18-8-4-16(13)22-12-14-5-9-20(10-6-14)15-3-2-7-19-17(15)21/h4,8,11,14-15H,2-3,5-7,9-10,12H2,1H3,(H,19,21) |
Clave InChI |
APZBNBVUSQBHOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3CCCNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-(6-Methylbenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone](/img/structure/B12264594.png)
![4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12264606.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine](/img/structure/B12264612.png)
![4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12264616.png)
![1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12264626.png)
![2-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine](/img/structure/B12264627.png)
![1-(4-Chlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12264641.png)
![N-[1-(cyclohexylmethyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12264649.png)
![N-[1-(2-bromobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12264665.png)

![ethyl 4-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12264682.png)
![N,N-dimethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12264687.png)
![4-(6-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12264691.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine](/img/structure/B12264695.png)
